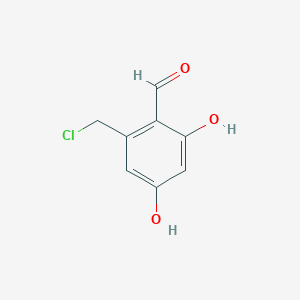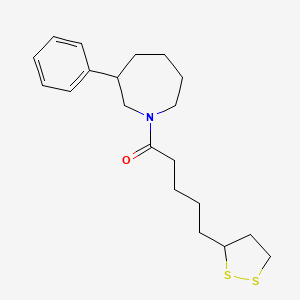![molecular formula C20H23F3N6O2 B6425264 N-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}-3-(trifluoromethyl)benzamide CAS No. 2034543-50-3](/img/structure/B6425264.png)
N-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an innovative chemical entity that has attracted significant attention in the fields of medicinal chemistry and industrial applications. The unique combination of its structural motifs—morpholine, pyrrolidine, triazine, and benzamide—contributes to its distinct properties and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions : Preparation generally involves multi-step synthesis. Starting with 4-(morpholin-4-yl)-1,3,5-triazine derivatives, intermediates are formed through nucleophilic substitution reactions. Pyrrolidine and benzamide derivatives are integrated under controlled conditions, often involving base catalysis and organic solvents at elevated temperatures. Industrial Production Methods : Scaling up the process involves optimizing reaction conditions to ensure high yields and purity. Continuous flow reactors and automated synthesis systems are employed to enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions :
Substitution
: It can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Reduction and Oxidation
: Standard oxidation and reduction reactions can modify functional groups, tailoring the compound's properties.
Common Reagents and Conditions
: Strong bases (e.g., NaOH), oxidizing agents (e.g., KMnO₄), and reducing agents (e.g., LiAlH₄) in various organic solvents.
Major Products
: Depending on the reaction, products range from modified benzamides to entirely new heterocyclic compounds.
Scientific Research Applications
Chemistry : Used as a building block in organic synthesis for creating more complex molecules. Biology : Acts as a ligand in binding studies, particularly in enzyme inhibition research. Medicine : Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific protein kinases. Industry : Utilized in the development of novel materials with specific electronic properties, like semiconductors.
Mechanism of Action
Primarily, this compound binds to protein targets, altering their function.
Molecular Targets and Pathways
: It often inhibits kinases involved in cell signaling pathways, disrupting cancer cell growth.
Comparison with Similar Compounds
Similar Compounds :
N-{[4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}-3-(trifluoromethyl)benzamide
: Similar in structure but has different pharmacokinetic properties.
N-{[4-(pyrrolidin-1-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}-3-(trifluoromethyl)benzamide
: Comparison highlights the influence of substituents on activity.
Each compound offers unique benefits and challenges, distinguishing this compound as a versatile tool in research and industry.
Properties
IUPAC Name |
N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N6O2/c21-20(22,23)15-5-3-4-14(12-15)17(30)24-13-16-25-18(28-6-1-2-7-28)27-19(26-16)29-8-10-31-11-9-29/h3-5,12H,1-2,6-11,13H2,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVXBUWJOZNPHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-{[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B6425185.png)
![N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B6425189.png)
![N-[(1,4-dioxan-2-yl)methyl]-1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6425199.png)
![N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B6425214.png)
![N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B6425221.png)
![3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-1-(4-ethylphenyl)urea](/img/structure/B6425229.png)
![N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2,4-dimethylbenzamide](/img/structure/B6425237.png)
![3-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1-(3,5-dimethylphenyl)urea](/img/structure/B6425242.png)
![3-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-(2-methoxyphenyl)urea](/img/structure/B6425254.png)
![N-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-phenylmethanesulfonamide](/img/structure/B6425260.png)
![tert-butyl N-[1-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)ethyl]carbamate](/img/structure/B6425279.png)
![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B6425281.png)

